Positional Isomer Differentiation: 2-Pyridinemethanol vs. 3-Pyridinemethanol Scaffold Comparison for Synthetic Intermediate Selection
(5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) is distinguished from its positional isomer (5-Amino-6-chloropyridin-3-yl)methanol (CAS 321845-13-0) by the location of the hydroxymethyl substituent at the 2-position versus the 3-position of the pyridine ring . This structural difference results in distinct InChIKey identifiers: RSGKIZXXLSDEFY-UHFFFAOYSA-N for the target compound versus WCUMYTNCDWNIHS-UHFFFAOYSA-N for the 3-position isomer, providing unambiguous analytical differentiation [1]. The 2-position placement of the hydroxymethyl group adjacent to the ring nitrogen influences the electronic distribution and alters the compound's behavior in nucleophilic substitution and metal-catalyzed coupling reactions relative to the 3-position isomer.
| Evidence Dimension | Positional isomerism: hydroxymethyl substituent location |
|---|---|
| Target Compound Data | Hydroxymethyl at 2-position; InChIKey RSGKIZXXLSDEFY-UHFFFAOYSA-N |
| Comparator Or Baseline | (5-Amino-6-chloropyridin-3-yl)methanol (CAS 321845-13-0): Hydroxymethyl at 3-position; InChIKey WCUMYTNCDWNIHS-UHFFFAOYSA-N |
| Quantified Difference | Substitution position differs: 2-position (target) vs. 3-position (comparator) |
| Conditions | Structural characterization via CAS registry and InChIKey identifiers |
Why This Matters
Procurement of the incorrect positional isomer will result in different chemical reactivity and may lead to synthetic failure in protocols optimized for the 2-substituted scaffold.
- [1] PubChemLite. (5-amino-6-chloropyridin-2-yl)methanol. Compound Identifier Data. University of Luxembourg. View Source
